molecular formula C8H13NS2 B13015361 N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine

N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine

Cat. No.: B13015361
M. Wt: 187.3 g/mol
InChI Key: LOWFJPQONVMBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a thietan-3-amine core with a prop-2-yn-1-ylthioethyl substituent, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of carbon disulfide and potassium hydroxide (KOH), which facilitate the formation of the desired heterocyclic nuclei .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thietan-3-amines.

Mechanism of Action

The mechanism of action of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thioether group can undergo oxidation to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and modulator of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine stands out due to its unique thioether substituent, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

N-(2-prop-2-ynylsulfanylethyl)thietan-3-amine

InChI

InChI=1S/C8H13NS2/c1-2-4-10-5-3-9-8-6-11-7-8/h1,8-9H,3-7H2

InChI Key

LOWFJPQONVMBOR-UHFFFAOYSA-N

Canonical SMILES

C#CCSCCNC1CSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.